Degarelix acetate

Catalog No.
S3314777
CAS No.
934016-19-0
M.F
C84H107ClN18O18
M. Wt
1692.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Degarelix acetate

CAS Number

934016-19-0

Product Name

Degarelix acetate

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid

Molecular Formula

C84H107ClN18O18

Molecular Weight

1692.3 g/mol

InChI

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1

InChI Key

AUTFSFUMNFDPLH-KYMMNHPFSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Synonyms

Ac-2Nal-4Cpa-3Pal-Ser-4Aph(hydroorotyl)-4Aph(carbamoyl)-Leu-ILys-pro-Ala-NH2, acetyl-2-naphthylalanyl-3-chlorophenylalanyl-1-oxohexadecyl-seryl-4-aminophenylalanyl(hydroorotyl)-4-aminophenylalanyl(carbamoyl)-leucyl-ILys-prolyl-alaninamide, degarelix, FE 200486, FE-200486, FE200486, Firmagon, Gonax, uglypeptide1

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O

Androgen Deprivation Therapy (ADT):

  • Degarelix acetate is being studied as a potential alternative to other medications used in ADT. It works by blocking the production of certain hormones and reducing testosterone levels. Researchers are investigating its effectiveness and comparing it to other existing treatments for prostate cancer [Source: National Institutes of Health (.gov) ].

Impact on Cardiovascular Health:

  • Some studies suggest that degarelix acetate might have a different impact on cardiovascular health compared to other medications used in ADT. Ongoing research is exploring this potential benefit further, but more evidence is needed to draw definitive conclusions [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

  • Preliminary research is investigating the use of degarelix acetate in treating other conditions beyond prostate cancer, such as endometriosis and uterine fibroids. These studies are still in their early stages, and more research is needed to determine its safety and efficacy for these purposes [Source: National Institutes of Health (.gov) ].

Degarelix acetate is a synthetic decapeptide derivative of gonadotropin-releasing hormone, functioning as a gonadotropin-releasing hormone antagonist. It is primarily utilized in the medical field for the treatment of advanced prostate cancer. By binding to gonadotropin-releasing hormone receptors in the pituitary gland, it effectively inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, leading to a rapid decrease in testosterone levels. This mechanism is crucial for managing conditions sensitive to androgens, such as prostate cancer .

The chemical formula for degarelix acetate is C82H103ClN18O16C_{82}H_{103}ClN_{18}O_{16}, with a molar mass of approximately 1632.29 g/mol. It is administered via subcutaneous injection, forming a depot that allows for sustained release into the bloodstream .

  • Degarelix acetate's primary mechanism of action involves binding to GnRH receptors in the pituitary gland [].
  • This binding disrupts the normal GnRH signaling pathway, which in turn suppresses the release of luteinizing hormone (LH) [].
  • LH is another hormone that stimulates testosterone production in the testes.
  • By decreasing LH levels, degarelix acetate ultimately leads to a significant reduction in testosterone production, hindering the growth of testosterone-dependent prostate cancers [].
  • Clinical studies have shown degarelix acetate to be generally well-tolerated, with injection site reactions being the most common side effect [].
  • Potential safety concerns include allergic reactions, injection site pain, and testosterone deficiency-related side effects like hot flashes and decreased libido [].
  • Degarelix acetate is not recommended for pregnant or breastfeeding women due to potential risks to the developing fetus or infant [].

Degarelix acetate undergoes peptide hydrolysis, particularly during its passage through the hepatobiliary system. This process results in its breakdown into smaller peptide fragments, which are then excreted predominantly through feces (70-80%) and urine (20-30%) as unchanged drug or metabolites . Importantly, degarelix does not engage with cytochrome P450 enzymes, indicating that its metabolism is independent of this common drug-metabolizing pathway .

The primary biological activity of degarelix acetate involves its role as a gonadotropin-releasing hormone antagonist. Upon administration, it rapidly suppresses testosterone production by blocking the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This leads to a significant reduction in prostate-specific antigen levels, which is used to monitor treatment efficacy in prostate cancer patients . The onset of action is immediate, making it effective for patients requiring urgent androgen deprivation therapy .

Common side effects associated with degarelix include injection site reactions (such as pain and erythema), hormonal changes (like hot flashes and weight gain), and gastrointestinal disturbances (nausea and diarrhea) .

Degarelix acetate is synthesized through solid-phase peptide synthesis techniques, which allow for the assembly of peptide chains in a stepwise manner. This method ensures high purity and yields of the final product. The synthesis typically involves coupling protected amino acids on a solid support, followed by deprotection steps to yield the free peptide chain. The final product is then acetylated to form degarelix acetate .

Degarelix acetate is primarily indicated for the treatment of advanced prostate cancer, particularly in cases where androgen deprivation therapy is warranted. Its rapid action and ability to prevent testosterone surges make it advantageous over traditional gonadotropin-releasing hormone agonists . Additionally, it may be explored for off-label uses in other hormone-sensitive conditions, although further research is needed in these areas.

Degarelix has been studied for potential interactions with various medications. Notably, it may interact with drugs that affect heart rhythm, such as quinidine and amiodarone. Therefore, careful monitoring is advised when co-administering these agents . Clinical studies have demonstrated that degarelix maintains a safety profile comparable to gonadotropin-releasing hormone agonists without significant adverse reactions like anaphylaxis .

Degarelix acetate belongs to a class of drugs known as gonadotropin-releasing hormone antagonists. Other compounds within this category include:

  • Leuprolide Acetate: A gonadotropin-releasing hormone agonist that initially stimulates but ultimately suppresses testosterone production.
  • Goserelin Acetate: Another agonist that leads to a similar suppression of testosterone but can cause initial testosterone surges.
  • Buserelin Acetate: Similar to leuprolide and goserelin but with varying pharmacokinetics.

Comparison Table

CompoundTypeMechanismOnset of ActionSide Effects
Degarelix AcetateAntagonistBlocks GnRH receptorsImmediateInjection site reactions
Leuprolide AcetateAgonistStimulates then suppresses GnRHDelayedTestosterone surge initially
Goserelin AcetateAgonistStimulates then suppresses GnRHDelayedTestosterone surge initially
Buserelin AcetateAgonistStimulates then suppresses GnRHDelayedTestosterone surge initially

Degarelix's unique position as an antagonist allows it to provide immediate androgen suppression without the initial surge associated with agonists, making it particularly beneficial for patients requiring rapid intervention in prostate cancer management .

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

18

Exact Mass

1690.7699263 g/mol

Monoisotopic Mass

1690.7699263 g/mol

Heavy Atom Count

121

UNII

EXT215F4ZU

Sequence

XXXSXXLXPA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Degarelix Accord is a gonadotrophin releasing hormone (GnRH) antagonist indicated: for treatment of adult male patients with advanced hormone-dependent prostate cancer . for treatment of high-risk localised and locally advanced hormone dependent prostate cancer in combination with radiotherapy. as neo-adjuvant treatment prior to radiotherapy in patients with high-risk localised or locally advanced hormone dependent prostate cancer .
FIRMAGON is a gonadotrophin releasing hormone (GnRH) antagonist indicated: - for treatment of adult male patients with advanced hormone-dependent prostate cancer . - for treatment of high-risk localised and locally advanced hormone dependent prostate cancer in combination with radiotherapy. - as neo-adjuvant treatment prior to radiotherapy in patients with high-risk localised or locally advanced hormone dependent prostate cancer .

Livertox Summary

Degarelix is a parenterally administered, gonadotropin releasing hormone (GnRH) antagonist that effectively blocks androgen production and is used to treat advanced prostate cancer. Degarelix therapy is associated with serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Degarelix is used for the treatment of advanced prostate cancer. /Use included in US product label/

Pharmacology

Degarelix Acetate is the acetate form of a long-acting, synthetic peptide with gonadotrophin-releasing hormone (GnRH) antagonistic properties. Degarelix targets and blocks GnRH receptors located on the surfaces of gonadotroph cells in the anterior pituitary, thereby reducing secretion of luteinizing hormone (LH) by pituitary gonadotroph cells and so decreasing testosterone production by interstitial (Leydig) cells in the testes.

Mechanism of Action

Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment.
Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

214766-78-6

Associated Chemicals

Degarelix acetate; 934016-19-0

Wikipedia

Degarelix acetate

Use Classification

Human drugs -> Other hormone antagonists and related agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-19

Explore Compound Types